REACTION_CXSMILES
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[Cl:1][C:2]1[C:3](O)=[N:4][CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1.C(#N)C.P(Cl)(Cl)([Cl:17])=O>O>[Cl:17][C:3]1[C:2]([Cl:1])=[CH:7][C:6]([N+:8]([O-:10])=[O:9])=[CH:5][N:4]=1
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Name
|
|
Quantity
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36 g
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Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(C1)[N+](=O)[O-])O
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Name
|
|
Quantity
|
72 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
37.5 g
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Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
189 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
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27 g
|
Type
|
solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
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The reaction was then stirred at this temperature for about 15 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
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Details
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the reaction to 40° C.
|
Type
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TEMPERATURE
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Details
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while maintaining the temperature below 70° C
|
Type
|
CUSTOM
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Details
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was adjusted to 45° C.
|
Type
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TEMPERATURE
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Details
|
The reaction was then cooled to 23° C.
|
Type
|
STIRRING
|
Details
|
stirred for at least 12 hours
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
After washing the wet cake with water
|
Type
|
CUSTOM
|
Details
|
the product was dried in a vacuum oven
|
Reaction Time |
15 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=C(C=C1Cl)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |